molecular formula C6H9N3 B14689056 2(1H)-Pyridinone, 1-methyl-, hydrazone CAS No. 28219-35-4

2(1H)-Pyridinone, 1-methyl-, hydrazone

Cat. No.: B14689056
CAS No.: 28219-35-4
M. Wt: 123.16 g/mol
InChI Key: AGQSTVBBSLABBN-UHFFFAOYSA-N
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Description

1-methylpyridin-2-one hydrazone is a heterocyclic compound that features a pyridine ring with a methyl group at the 1-position and a hydrazone functional group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

1-methylpyridin-2-one hydrazone can be synthesized through the condensation reaction of 1-methylpyridin-2-one with hydrazine hydrate. The reaction typically occurs in the presence of a solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

1-methylpyridin-2-one+hydrazine hydrate1-methylpyridin-2-one hydrazone\text{1-methylpyridin-2-one} + \text{hydrazine hydrate} \rightarrow \text{1-methylpyridin-2-one hydrazone} 1-methylpyridin-2-one+hydrazine hydrate→1-methylpyridin-2-one hydrazone

Industrial Production Methods

Industrial production of 1-methylpyridin-2-one hydrazone may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-methylpyridin-2-one hydrazone undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: It can be reduced to form corresponding amines or other reduced derivatives.

    Substitution: The hydrazone group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the hydrazone.

    Reduction: Corresponding amines or reduced hydrazones.

    Substitution: Substituted hydrazone derivatives.

Scientific Research Applications

1-methylpyridin-2-one hydrazone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-methylpyridin-2-one hydrazone involves its interaction with specific molecular targets and pathways. The hydrazone group can form stable complexes with metal ions, which can influence various biochemical processes. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress and other cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    2-pyridone hydrazone: Similar structure but lacks the methyl group at the 1-position.

    1-methylpyridin-4-one hydrazone: Similar structure but with the hydrazone group at the 4-position.

    Quinazolinone hydrazone: Contains a different heterocyclic core but similar functional groups.

Uniqueness

1-methylpyridin-2-one hydrazone is unique due to the specific positioning of the methyl and hydrazone groups, which can influence its reactivity and interaction with biological targets. This unique structure can lead to distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

28219-35-4

Molecular Formula

C6H9N3

Molecular Weight

123.16 g/mol

IUPAC Name

(1-methylpyridin-2-ylidene)hydrazine

InChI

InChI=1S/C6H9N3/c1-9-5-3-2-4-6(9)8-7/h2-5H,7H2,1H3

InChI Key

AGQSTVBBSLABBN-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=CC1=NN

Origin of Product

United States

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